molecular formula C16H25N3O2S B13963767 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13963767
M. Wt: 323.5 g/mol
InChI Key: JWKCJLHTZHERAC-UHFFFAOYSA-N
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Description

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 2-[(6-methylpyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-8-9-14(18-17-12)22-11-13-7-5-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3

InChI Key

JWKCJLHTZHERAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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